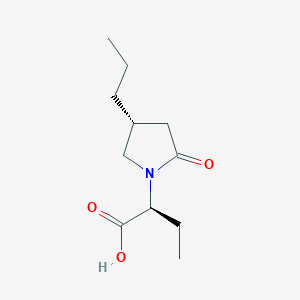
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroquinoline ring.
Mechanism of Action
Target of Action
The trifluoromethyl group is often used in drug design to enhance certain properties such as lipophilicity, metabolic stability, and potency .
Mode of Action
Without specific information on “4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline”, it’s difficult to describe its exact mode of action. The trifluoromethyl group can enhance the binding affinity of a drug to its target, potentially leading to increased potency .
Biochemical Pathways
Organofluorine compounds, including those with trifluoromethyl groups, can be biotransformed by microorganisms, potentially leading to the production of fluorometabolites .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of a drug, potentially affecting its pharmacokinetics .
Result of Action
Without specific information on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. The trifluoromethyl group can enhance the potency of a drug, potentially leading to more pronounced effects .
Action Environment
The trifluoromethyl group can enhance the stability of a drug, potentially making it more resistant to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with appropriate N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and phenanthroline in acetonitrile at 35°C, yielding the desired product with high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties targeting SGK1.
Trifluoromethyl pyrazoles: Used in pharmaceuticals and agrochemicals for their diverse biological activities.
Trifluoromethyl ketones: Valuable synthetic targets in the construction of fluorinated pharmacons.
Uniqueness: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a tetrahydroquinoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-4,8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJJHZOMXZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


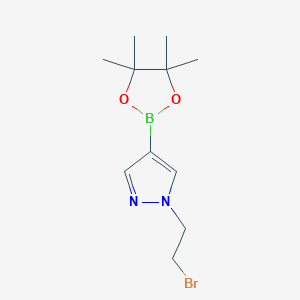

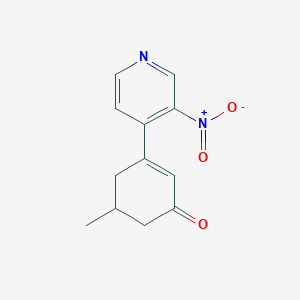
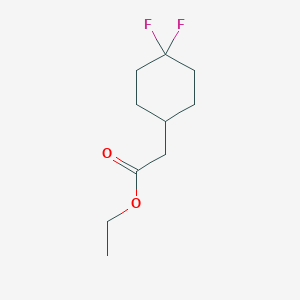
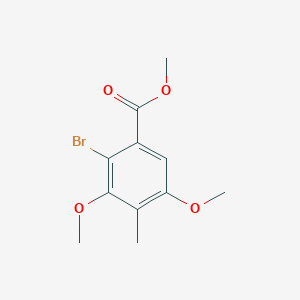

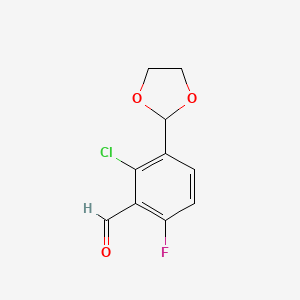
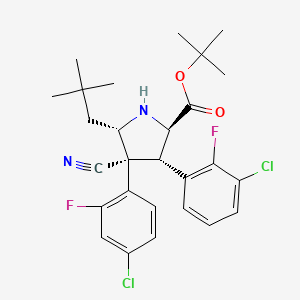
![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)
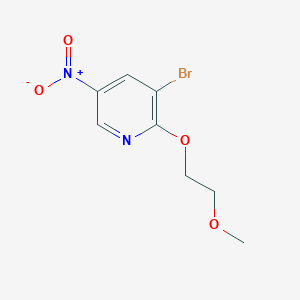
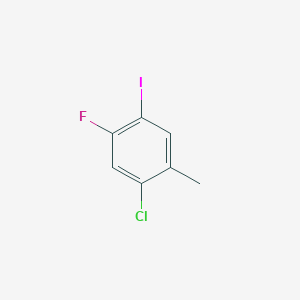
![8-(3-methylphenyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1457203.png)
